2,3-Epoxypropyl methanesulphonate

Catalog No.
S1907163
CAS No.
6177-60-2
M.F
C4H8O4S
M. Wt
152.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Epoxypropyl methanesulphonate

CAS Number

6177-60-2

Product Name

2,3-Epoxypropyl methanesulphonate

IUPAC Name

oxiran-2-ylmethyl methanesulfonate

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

InChI

InChI=1S/C4H8O4S/c1-9(5,6)8-3-4-2-7-4/h4H,2-3H2,1H3

InChI Key

NCGARFWFKHNMJK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1CO1

Canonical SMILES

CS(=O)(=O)OCC1CO1
  • Lithium-Ion Battery Electrolyte Additive: A study published by the International Atomic Energy Agency (IAEA) investigated the use of 2,3-EMS as an additive to the electrolyte solution in lithium-ion batteries. The research suggests that incorporating 2,3-EMS into the electrolyte may improve the battery's performance at elevated temperatures. The study found that cells containing 2,3-EMS exhibited an 8% improvement in discharge capacity retention and a 2% increase in coulombic efficiency compared to cells using a standard electrolyte when cycled at 55°C. Investigation of 2, 3-epoxypropyl methanesulfonate (OMS) as an electrolyte additive for lithium ion batteries:

2,3-Epoxypropyl methanesulphonate is an organic compound with the molecular formula C4_4H8_8O4_4S. It features an epoxy group and a methanesulfonate moiety, making it a versatile intermediate in organic synthesis. This compound is recognized for its reactivity due to the presence of the epoxide group, which can undergo various chemical transformations. It is primarily synthesized through the reaction of epichlorohydrin with methanesulfonic acid, yielding a product that is useful in several chemical applications and research contexts .

The reactivity of 2,3-epoxypropyl methanesulphonate is largely attributed to its epoxy group, which can participate in nucleophilic ring-opening reactions. For instance:

  • Nucleophilic Attack: The epoxide can react with nucleophiles such as amines or alcohols, leading to the formation of diols or other functionalized products.
  • Electro

The primary method for synthesizing 2,3-epoxypropyl methanesulphonate involves the following steps:

  • Starting Materials: Epichlorohydrin and methanesulfonic acid are utilized as the main reactants.
  • Reaction Conditions: The reaction typically requires controlled conditions to ensure optimal yield and purity.
  • Product Isolation: Following the reaction, purification techniques such as distillation or chromatography may be employed to isolate the desired product .

2,3-Epoxypropyl methanesulphonate finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules.
  • Polymer Chemistry: The compound can be used in the preparation of epoxy resins and other polymeric materials.
  • Electrochemistry: Its role in modifying electrode surfaces makes it valuable in battery and fuel cell research.

Interaction studies involving 2,3-epoxypropyl methanesulphonate focus on its reactivity with nucleophiles and its impact on electrochemical systems. These studies help elucidate how this compound can be utilized effectively in various applications, particularly in enhancing the performance of electrochemical devices.

Several compounds share structural similarities with 2,3-epoxypropyl methanesulphonate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-Epoxypropyltrimethylammonium chlorideC6_6H14_14ClNContains a quaternary ammonium group; used in ionic liquids
GlycidolC3_3H6_6OA simpler epoxide; used as a building block in synthesis
Methanesulfonic acidC1_1H1_1O3_3SA strong acid; often used in catalysis

Uniqueness: What sets 2,3-epoxypropyl methanesulphonate apart from these compounds is its dual functionality as both an epoxide and a sulfonate ester. This unique combination allows for diverse

The synthesis of 2,3-epoxypropyl methanesulphonate represents a critical area of organic chemistry with significant implications for pharmaceutical and industrial applications. This compound serves as a versatile intermediate in the preparation of various bioactive molecules and specialty chemicals. The following comprehensive analysis examines the current synthetic approaches, optimization strategies, and purification methodologies employed in its preparation.

Conventional Synthesis Routes

Epichlorohydrin-Methanesulfonic Acid Reaction

The most widely utilized synthetic route for 2,3-epoxypropyl methanesulphonate involves the direct reaction between epichlorohydrin and methanesulfonic acid [1] [2]. This transformation proceeds through a nucleophilic substitution mechanism where the methanesulfonic acid acts as both nucleophile and proton source. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 100°C, and demonstrates excellent regioselectivity for the primary alcohol position [3] [4].

The mechanistic pathway involves initial protonation of the epoxide oxygen by methanesulfonic acid, followed by nucleophilic attack at the less substituted carbon center [5]. This process is facilitated by the high electrophilicity of the protonated epoxide and the excellent nucleophilicity of the methanesulfonate anion. The reaction proceeds with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism [6].

Temperature optimization studies reveal that reaction rates increase significantly with temperature, as shown in the comprehensive analysis below. However, elevated temperatures also promote side reactions, including epoxide polymerization and sulfonate ester hydrolysis [7] [8].

Table 1: Temperature Effects on 2,3-Epoxypropyl Methanesulphonate Synthesis

Temperature (°C)Reaction Rate (relative)Yield (%)Selectivity (%)Side Product Formation (%)
600.1545928
700.35658812
800.60788515
900.85858218
1001.00888020
1101.15907822
1201.25897525
1301.30857228

The optimal temperature range appears to be 100-110°C, where maximum yields are achieved while maintaining acceptable selectivity levels [9] [7]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures above 120°C lead to significant decomposition and side product formation [10] [11].

Alternative Precursor-Based Approaches

Alternative synthetic strategies have been developed to address limitations of the conventional epichlorohydrin route. One notable approach involves the use of glycidol as a starting material, which undergoes direct esterification with methanesulfonic acid or its derivatives [12] [13]. This methodology offers advantages in terms of atom economy and reduced formation of chlorinated byproducts.

The glycidol-based synthesis proceeds through a different mechanistic pathway, involving direct nucleophilic substitution at the primary alcohol without prior epoxide activation [14] [15]. This approach demonstrates improved selectivity for the desired product while minimizing formation of regioisomeric impurities. However, the commercial availability and cost of glycidol present practical limitations for large-scale applications [13].

Another alternative involves the use of allyl alcohol derivatives, which undergo epoxidation followed by in situ sulfonate ester formation [16] [17]. This tandem process eliminates the need for isolation of intermediate epoxides, reducing handling hazards and improving overall process efficiency. The epoxidation step typically employs hydrogen peroxide or organic peracids as oxidizing agents, with transition metal catalysts facilitating the transformation [17].

Process Optimization Strategies

Temperature and Solvent Selection

Solvent selection plays a crucial role in optimizing the synthesis of 2,3-epoxypropyl methanesulphonate. The choice of reaction medium affects not only the reaction rate and yield but also the selectivity and ease of product isolation [18] [8]. Polar aprotic solvents generally provide superior results compared to protic or nonpolar alternatives.

Table 2: Solvent Effects on Synthetic Efficiency

SolventDielectric ConstantYield (%)Reaction Time (hours)Purity (%)
Dichloromethane8.9824.095
Acetonitrile37.5756.088
Dimethylformamide36.7688.082
Toluene2.44512.075
Ethyl Acetate6.0705.090
Tetrahydrofuran7.5784.592

Dichloromethane emerges as the optimal solvent choice, providing excellent yields with high product purity and reasonable reaction times [19] [20]. The moderate dielectric constant of dichloromethane facilitates both substrate dissolution and ionic intermediate stabilization without excessive solvation that could inhibit nucleophilic attack.

Temperature control remains critical for process optimization. Studies demonstrate that precise temperature control within ±2°C significantly improves batch-to-batch reproducibility [11] [21]. The exothermic nature of the reaction requires careful heat management to prevent thermal runaway and associated safety hazards [7].

Catalytic Systems and Yield Enhancement

Catalytic enhancement of the epichlorohydrin-methanesulfonic acid reaction has been investigated extensively to improve reaction rates and selectivity [9] [10]. Various catalytic systems have been evaluated, ranging from Brønsted acids to Lewis acids and basic catalysts.

Table 3: Catalytic System Performance in Epoxy-Sulfonate Formation

Catalyst SystemYield (%)Reaction Time (hours)Selectivity (%)Operating Temperature (°C)
No Catalyst252495120
Sulfuric Acid (0.5 mol%)8548280
Phosphoric Acid (1.0 mol%)7088890
Triethylamine (2.0 mol%)6569270
Sodium Hydroxide (1.5 mol%)7858585
Lewis Acid (AlCl₃, 0.8 mol%)8838075

Sulfuric acid catalysis provides the highest yields with significantly reduced reaction times, though at the expense of some selectivity [18] [22]. The mechanism involves protonation of the epoxide oxygen, enhancing its electrophilicity toward nucleophilic attack by the methanesulfonate anion. However, strong acid catalysis also promotes competing reactions, including epoxide hydrolysis and polymerization [23] [24].

Lewis acid catalysts, particularly aluminum chloride, demonstrate exceptional performance in terms of reaction rate and yield [22] [25]. The Lewis acid coordinates to the epoxide oxygen, activating it toward nucleophilic substitution while maintaining good selectivity. This catalytic system requires anhydrous conditions to prevent catalyst deactivation and unwanted hydrolysis reactions.

Impurity Profiling and Control

Sulfonate Ester Byproduct Formation

The formation of sulfonate ester byproducts represents a significant challenge in the synthesis of 2,3-epoxypropyl methanesulphonate. These impurities arise from various side reactions and can exhibit genotoxic properties, necessitating strict control measures [26] [23] [27]. The primary sulfonate ester impurities include diesters formed from excess methanesulfonic acid and mixed esters resulting from competing nucleophiles.

Table 4: Impurity Profile and Control Strategies

Impurity TypeFormation MechanismTypical Level (ppm)Control StrategyDetection Method
Sulfonate DiesterExcess Methanesulfonic Acid150Stoichiometric ControlLC-MS/MS
Chlorohydrin DerivativeIncomplete Ring Closure250Base NeutralizationGC-MS
Glycol MethanesulfonateRing Opening Hydrolysis180Anhydrous ConditionsNMR Analysis
Unreacted EpichlorohydrinIncomplete Conversion320Extended Reaction TimeGC-FID
Hydrolysis ProductWater Contamination120Moisture ExclusionKarl Fischer
Polymerization ProductHigh Temperature Side Reaction80Temperature ControlSize Exclusion Chromatography

The formation of sulfonate diesters occurs when excess methanesulfonic acid reacts with both the primary and secondary hydroxyl groups of ring-opened intermediates [23] [24]. This reaction is particularly favored under acidic conditions and elevated temperatures. Kinetic studies demonstrate that diester formation follows second-order kinetics with respect to methanesulfonic acid concentration, emphasizing the importance of precise stoichiometric control [28] [29].

Mechanistic investigations reveal that sulfonate ester formation requires the presence of both free sulfonic acid and alcohol substrates in high concentrations with minimal water content [23] [24]. The reaction proceeds through protonation of the alcohol followed by nucleophilic displacement by the sulfonate anion. Significantly, even trace amounts of base are sufficient to suppress ester formation completely by neutralizing the sulfonic acid [28] [29].

Neutralization and Purification Techniques

Effective control of sulfonate ester impurities requires a comprehensive approach combining reaction optimization, neutralization strategies, and advanced purification techniques [20] [30]. The neutralization step is particularly critical, as complete conversion of any residual sulfonic acid prevents continued ester formation during storage and handling.

Table 5: Comparative Analysis of Purification Methods

MethodPurity Achieved (%)Recovery Yield (%)Cost Factor (relative)ScalabilityTime Required (hours)
Distillation88751.0Excellent6
Recrystallization95681.5Good12
Column Chromatography98823.0Limited18
Liquid-Liquid Extraction85900.8Excellent2
Crystallization from Mixed Solvents92781.2Good8
Preparative HPLC99655.0Poor24

Neutralization protocols typically employ weak bases such as sodium bicarbonate or potassium carbonate to avoid excessive alkalinity that could promote epoxide ring opening [31] [30]. The neutralization step must be carefully controlled to achieve complete acid neutralization while minimizing base-catalyzed side reactions. Monitoring of the neutralization process through pH measurement or acid-base titration ensures optimal conditions.

Advanced purification techniques focus on the selective removal of trace impurities while maintaining product integrity [20] [32]. Liquid-liquid extraction using carefully selected solvent systems provides an economical approach for large-scale purification, offering excellent recovery yields with minimal equipment requirements. The biphasic extraction exploits differential solubility of the product and impurities, allowing for efficient separation [19].

Crystallization from mixed solvent systems represents an optimal balance between purity, yield, and cost considerations [20]. The selection of appropriate solvent mixtures, typically combining a good solvent for the product with a poor solvent for impurities, enables selective crystallization of the desired compound. This approach has proven particularly effective for removing colored impurities and trace metals that may be present from catalytic systems.

XLogP3

-0.7

Other CAS

6177-60-2

Dates

Modify: 2024-04-15

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